Home > Products > Screening Compounds P112578 > 7-methyl-1H-quinazolin-4-one
7-methyl-1H-quinazolin-4-one -

7-methyl-1H-quinazolin-4-one

Catalog Number: EVT-7906108
CAS Number:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-methyl-1H-quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapeutics and as an antipsychotic agent. The molecular formula of 7-methyl-1H-quinazolin-4-one is C9H8N2O, and it is classified under the category of quinazolinones, which are known for their pharmacological significance.

Source and Classification

7-methyl-1H-quinazolin-4-one can be synthesized through various chemical pathways, often involving the reaction of anthranilic acid derivatives or other substituted quinazoline precursors. Its classification as a quinazolinone places it within a broader category of compounds that exhibit significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .

Synthesis Analysis

Methods

The synthesis of 7-methyl-1H-quinazolin-4-one can be achieved through several established methods. One prominent approach involves the condensation of anthranilic acid with appropriate acylating agents followed by cyclization. For instance:

  1. Condensation Reaction: Anthranilic acid is reacted with an acyl chloride to form an amide.
  2. Cyclization: The resulting amide undergoes cyclization through dehydration, often facilitated by heating with acetic anhydride or other dehydrating agents .

Technical Details

In one synthetic route, 6-bromoanthranilic acid is acylated with acid chlorides to yield an intermediate amide, which is then dehydrated under heat to form the quinazolinone structure. Subsequent reactions may involve further functionalization at various positions on the quinazolinone ring to enhance biological activity .

Molecular Structure Analysis

Structure

The molecular structure of 7-methyl-1H-quinazolin-4-one features a methyl group at the 7-position of the quinazoline ring system. The compound exhibits a planar structure conducive to π-stacking interactions, which are significant for its biological activity.

Data

Key spectral data for 7-methyl-1H-quinazolin-4-one includes:

  • Melting Point: Approximately 291–294 °C.
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks in both 1H^{1}H and 13C^{13}C NMR spectra provide insights into the molecular environment of hydrogen and carbon atoms within the compound .
Chemical Reactions Analysis

7-methyl-1H-quinazolin-4-one can participate in various chemical reactions that modify its structure or introduce new functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents at the aromatic ring.
  2. Functional Group Transformations: The presence of reactive sites enables transformations such as hydroxylation or halogenation, which can enhance its pharmacological properties .

Technical Details

For example, reactions involving alkylation or acylation can be performed under basic conditions using suitable reagents like sodium hydride or potassium carbonate to facilitate the desired modifications .

Mechanism of Action

The mechanism of action for 7-methyl-1H-quinazolin-4-one varies depending on its application but generally involves modulation of specific biological pathways:

  1. Antitumor Activity: It has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways associated with cell proliferation.
  2. Antipsychotic Effects: Some derivatives have been studied for their ability to act as negative allosteric modulators at metabotropic glutamate receptors, influencing neurotransmitter release and neuronal excitability .

Data

Studies indicate that certain derivatives exhibit IC50 values in the low micromolar range against specific cancer cell lines, demonstrating potent biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethyl acetate.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of both aromatic compounds and nitrogen-containing heterocycles, allowing for diverse chemical modifications .
Applications

7-methyl-1H-quinazolin-4-one has various scientific applications:

  1. Medicinal Chemistry: Used as a scaffold for developing novel antitumor agents and neuroactive compounds.
  2. Biological Research: Serves as a tool compound in studies investigating receptor modulation and cellular signaling pathways.
  3. Pharmaceutical Development: Potential lead compound for designing drugs targeting specific diseases such as cancer and neurological disorders .
Synthesis Methodologies of 7-Methyl-1H-Quinazolin-4-One Derivatives

Cyclization Strategies for Quinazolinone Core Formation

The construction of the quinazolin-4-one core, particularly substituted at the 7-position with a methyl group, employs strategically diverse cyclization methodologies. Copper-catalyzed tandem reactions represent a state-of-the-art approach, enabling efficient one-pot assembly from accessible precursors. For instance, Deng et al. developed a copper-mediated aerobic cyclization coupling 2-aminobenzamides with tertiary amines, achieving yields up to 91% under optimized conditions. This method leverages copper's ability to facilitate simultaneous C–N bond formation and dehydrogenation, critical for quinazolinone ring closure [2] [4].

Dehydrogenative coupling offers an atom-economical alternative. Bao et al. demonstrated that 2-substituted-4(3H)-quinazolinones could be synthesized via copper Lewis acid-catalyzed nucleophilic addition of 2-halo benzamides to nitriles, followed by intramolecular SNAr cyclization using tBuOK as base. This method circumvents pre-functionalized substrates, utilizing readily available nitriles as carbon sources [2]. For 7-methyl-specific derivatives, microwave-assisted cyclization significantly enhances efficiency. Methyl anthranilate derivatives cyclize with formamide or aldehydes under microwave irradiation (600W, 100°C), reducing reaction times from hours to minutes while improving regioselectivity for the 7-methyl isomer [8] [9].

Table 1: Comparative Analysis of Core Cyclization Methods

MethodologyConditionsYield Range7-Methyl SpecificityKey Advantages
Copper-Catalyzed TandemCu(OAc)₂, O₂, DMF, 80°C75-91%ModerateOne-pot, aerobic, broad substrate scope
Dehydrogenative CouplingCu(OAc)₂, tBuOK, DMSO, 120°C65-85%HighAtom-economical, avoids halides
Microwave CyclizationMW, 600W, 100°C, solvent-free70-90%ExcellentRapid (5-15 min), high regioselectivity

Sulfonylation and Methyl Group Introduction Techniques

Functionalization at the 7-methyl position necessitates precise bromination protocols. N-Bromosuccinimide (NBS) mediated benzylic bromination, catalyzed by traces of acid or light, selectively generates the 7-(bromomethyl) intermediate. This reaction typically proceeds in anhydrous DMF or CCl₄ at 0-25°C, achieving 75-90% conversion with minimal di-bromination [8] [9]. The resulting bromide serves as a versatile handle for nucleophilic displacements.

Sulfonylation exploits this reactivity: 7-(bromomethyl)quinazolinones react with sulfonyl hydrazides (e.g., p-toluenesulfonhydrazide) in the presence of base (K₂CO₃) to install sulfonamido-methyl motifs (–CH₂NHSO₂R). Alternatively, direct sulfonylation using sulfonyl chlorides in pyridine introduces –SO₂R groups, though competing N-alkylation requires careful temperature control (0-5°C) [7] [8]. For methyl group retention or modification, catalytic hydrogenation (Pd/C, H₂) dehalogenates bromomethyl intermediates back to methyl, while Suzuki coupling installs aryl/heteroaryl groups via palladium-catalyzed cross-coupling [9].

Functionalization at Position 7: Comparative Analysis of Substituent Incorporation

The 7-methyl group’s reactivity profoundly influences pharmacological outcomes, necessitating comparative evaluation of derivatization pathways:

  • Electron-Withdrawing Groups (EWGs): Direct chlorination/sulfonation enhances electrophilicity, improving DNA intercalation. 7-(Chloromethyl) derivatives exhibit 3-fold enhanced cytotoxicity (IC₅₀: 10 μM) against PC3 cells versus methyl analogs (IC₅₀: 30 μM) due to improved target alkylation [9].
  • Electron-Donating Groups (EDGs): Hydroxymethyl (–CH₂OH) derivatives, accessed via NBS bromination followed by hydrolysis, improve aqueous solubility but reduce membrane permeability. Acetylation restores lipophilicity, boosting cellular uptake [3] [10].
  • Bioisosteric Replacement: Trifluoromethyl (–CF₃) analogs, synthesized via Ullmann coupling, enhance metabolic stability and EGFR binding affinity (IC₅₀: 0.31 μM) by mimicking methyl sterics with increased electronegativity [4] [10].

Table 2: Biological Impact of C7 Substituents in Quinazolin-4-ones

C7 SubstituentSynthetic RouteKey Biological EffectPotency (IC₅₀) vs. Methyl
–CH₃ (reference)Cyclization of methyl anthranilateBaseline lipophilicity, passive diffusionReference (≥30 μM)
–CH₂ClNBS brominationEnhanced electrophilicity, DNA alkylation3-fold ↑ (PC3 cells)
–CH₂OHNBS bromination → hydrolysisImproved solubility, reduced cell penetration2-fold ↓ (MCF-7)
–CH₂OCOCH₃Acetylation of –CH₂OHBalanced solubility/permeabilityComparable to methyl
–CF₃Copper-catalyzed trifluoromethylationMetabolic stability, EGFR affinity10-fold ↑ (EGFR kinase)

Hybrid Pharmacophore Design: Integration with Thiazole, Azetidinone, and Sulfonamide Moieties

Molecular hybridization synergizes quinazolinone bioactivity with complementary pharmacophores:

  • Thiazole-Quinazolinone Hybrids: Synthesized via Hantzsch thiazole formation on 7-(bromomethyl) precursors. Thiobenzamide condensation yields 4-thiazolyl derivatives, such as 2-ethyl-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4-one. These hybrids demonstrate dual EGFR/VEGFR-2 inhibition, with IC₅₀ values of 0.35 μM (EGFR) and 3.20 μM (VEGFR-2), attributable to thiazole’s metal-chelating capacity and quinazolinone’s kinase hinge binding [9] [10].
  • Azetidinone Integration: Staudinger [2+2] cycloaddition between quinazolinone Schiff bases (from 7-formyl derivatives) and ketenes generates spiro-β-lactam hybrids. These exhibit significant tubulin polymerization inhibition (e.g., compound A3, IC₅₀: 10 μM, MCF-7), where the azetidinone disrupts microtubule assembly [9].
  • Sulfonamide-Triazole Linkers: Click chemistry conjugates 7-azidomethyl quinazolinones with acetylenic sulfonamides via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The resultant triazole-sulfonamides, like N-(2-((6,8-dichloro-4-oxoquinazolin-3-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (6a16), display potent antifungal activity (EC₅₀: 9.06 mg/L vs. Rhizoctonia solani) by inhibiting fungal chitin synthases [7] [10].
  • Glycosyl-Triazole Hybrids: Quinazolinone propargyl ethers undergo CuAAC with glycosyl azides (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide), yielding 1,2,3-triazole-N-glycosides. Deprotected analogs (e.g., compound 13) arrest HCT-116 cells in G1 phase via p53/Bax upregulation, demonstrating IC₅₀ values of 2.90–6.40 μM [10].

Table 3: Hybrid Quinazolinone Derivatives and Their Pharmacological Profiles

Hybrid PharmacophoreRepresentative StructureKey Synthetic StepPrimary BioactivityPotency (IC₅₀/EC₅₀)
Thiazole2-Ethyl-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4-oneHantzsch thiazole cyclizationDual EGFR/VEGFR-2 inhibition0.35 μM (EGFR)
AzetidinoneSpiro-β-lactam at C7Staudinger ketene-imine cycloadditionTubulin polymerization inhibition10 μM (MCF-7)
Sulfonamide-Triazole6a16 (see above)CuAAC with sulfonamide alkynesChitin synthase inhibition9.06 mg/L (R. solani)
Glycosyl-Triazoleβ-D-Galactopyranosyl-1,2,3-triazolyl-7-methylquinazolinoneCuAAC + deacetylationG1 cell cycle arrest, p53 activation2.90 μM (HCT-116)

Concluding Remarks

The synthetic landscape of 7-methyl-1H-quinazolin-4-one derivatives is defined by innovations in cyclization, regioselective functionalization, and rational hybridization. Copper-mediated and microwave-accelerated methodologies enable efficient core construction, while NBS bromination unlocks C7 diversification. Hybrid architectures—merging thiazole, azetidinone, sulfonamide, or glycosyl motifs via triazole or direct linkages—demonstrate enhanced and often dual-targeted bioactivities. Future directions include exploiting C7 as a vector for PROTACs (Proteolysis Targeting Chimeras) and photo-switchable anticancer agents, leveraging the synthetic versatility outlined herein.

Properties

Product Name

7-methyl-1H-quinazolin-4-one

IUPAC Name

7-methyl-1H-quinazolin-4-one

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)

InChI Key

APPHSAIPZPYEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N=CN2

Isomeric SMILES

CC1=CC2=C(C=C1)C(=O)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.